molecular formula C13H24N2O2 B6227339 tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate CAS No. 1541004-75-4

tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate

Cat. No.: B6227339
CAS No.: 1541004-75-4
M. Wt: 240.3
InChI Key:
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Description

tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate: is a chemical compound with the molecular formula C14H26N2O2 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a tert-butyl ester group and a cyclopropylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of appropriate precursors.

    Introduction of the Cyclopropylmethylamino Group: This step involves the reaction of the pyrrolidine derivative with cyclopropylmethylamine under suitable conditions.

    Esterification: The final step is the esterification of the amino group with tert-butyl chloroformate to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or peracids.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: Reduced derivatives, potentially altering the functional groups present.

    Substitution: Substituted derivatives, where the amino group is replaced by other functional groups.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology:

    Biological Studies: It may be used in studies involving the interaction of small molecules with biological targets, such as enzymes or receptors.

Medicine:

    Drug Development: The compound’s structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities.

Industry:

    Chemical Manufacturing: It can be used in the production of various chemicals, serving as a building block for more complex compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • tert-butyl 3-aminopyrrolidine-1-carboxylate
  • tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate

Comparison:

  • Structural Differences: The presence of the cyclopropylmethylamino group in tert-butyl 3-[(cyclopropylmethyl)amino]pyrrolidine-1-carboxylate distinguishes it from similar compounds, potentially leading to different reactivity and biological activity.
  • Unique Features: The cyclopropylmethylamino group may confer unique steric and electronic properties, influencing the compound’s interactions and applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

1541004-75-4

Molecular Formula

C13H24N2O2

Molecular Weight

240.3

Purity

95

Origin of Product

United States

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